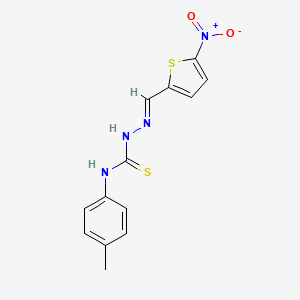

5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including those similar to 5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone, typically involves the condensation of thiosemicarbazides with aldehydes or ketones. These reactions are generally straightforward and can yield a variety of derivatives by altering the starting aldehyde or ketone and the thiosemicarbazide used in the synthesis. The structural specificity and substituents on the thiosemicarbazone backbone influence the compound's reactivity and properties (Bharti et al., 2002).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone derivatives is characterized by a thiocarbohydrazone moiety linked to an aldehyde or ketone group. This structural framework allows for the formation of chelates with metal ions, which has implications for their biological activity and potential as therapeutic agents. The crystal structure of related compounds has been determined, revealing insights into their molecular geometry and the nature of their interactions with metal ions (García-Tojal et al., 2001).

Chemical Reactions and Properties

Thiosemicarbazones undergo various chemical reactions, including complexation with metal ions. This ability to form stable complexes with metals such as nickel, copper, and palladium plays a crucial role in their biological activities and applications in catalysis. The metal complexes of thiosemicarbazones have been explored for their antimicrobial and antitumor activities, demonstrating the importance of these chemical properties in medicinal chemistry (Bharti et al., 2003).

Scientific Research Applications

Synthetic Chemistry and Coordination Compounds

5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone serves as a versatile ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural characteristics and potential applications in materials science and catalysis. For instance, the structural review by Casas, García-Tasende, and Sordo (2000) highlights the versatility of thiosemicarbazones as coordination agents, noting their ability to form structurally diverse complexes with main group metals. This diversity is critical for designing new materials with specific magnetic, optical, or catalytic properties (Casas, García-Tasende, & Sordo, 2000).

Antimicrobial and Antitumor Applications

Thiosemicarbazones, including 5-nitro-2-thiophenecarbaldehyde derivatives, are explored for their antimicrobial and antitumor activities. These compounds exhibit a range of biological activities, potentially offering new pathways for therapeutic development. Research into synthetic antibacterial agents by Doub (1968) discusses the in vitro activity of thiosemicarbazones derived from nitrofurfuraldehyde, highlighting their potential as antimicrobial agents. This suggests that modifications to the thiosemicarbazone structure, including the incorporation of nitro-thiophene groups, could enhance their biological efficacy (Doub, 1968).

Catalytic Reduction Processes

The catalytic activities of compounds like this compound in reducing nitro groups to amines or other functional groups are crucial for industrial and synthetic applications. Tafesh and Weiguny's review (1996) on the selective catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) underscores the importance of catalysts in organic synthesis. This indicates that thiosemicarbazone derivatives could play a role in catalytic systems for the efficient conversion of nitro compounds (Tafesh & Weiguny, 1996).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . Sigma-Aldrich provides products to researchers as part of a collection of rare and unique chemicals and does not collect analytical data for these products . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name |

1-(4-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c1-9-2-4-10(5-3-9)15-13(20)16-14-8-11-6-7-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWSBOYDLOTCCC-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)